7,8-Dimethoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of 7,8-Dimethoxycoumarin has been achieved through various methods. One such method involves the use of 3,4-Dimethoxy- and 3,6-dimethoxysalicylaldehydes which gave the corresponding coumarins in good yield by the method using phosphorane reagent in N, N-diethylaniline under reflux .Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxycoumarin includes two methoxy groups attached to a coumarin backbone . The InChI code for 7,8-Dimethoxycoumarin isInChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9 (12)15-10 (7)11 (8)14-2/h3-6H,1-2H3
. Chemical Reactions Analysis
7,8-Dimethoxycoumarin has been found to exhibit anti-inflammatory effects in various studies. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells .Physical And Chemical Properties Analysis
7,8-Dimethoxycoumarin has a molecular weight of 206.19 g/mol and a molecular formula of C11H10O4 . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Renal Protection
7,8-Dimethoxycoumarin (DMC) has been studied for its potential in protecting against acute renal failure induced by cisplatin and ischemia/reperfusion injury in rats. This protective effect is attributed to DMC's antioxidant, anti-inflammatory properties, and its role in preventing the opening of mitochondrial permeability transition pores (Muthuraman et al., 2012).
Gastric Health
DMC, isolated from Citrus decumana peels, demonstrated significant anti-secretory and anti-inflammatory effects on gastritis induced by pyloric ligation in rats. The highest dose of DMC notably decreased various gastric parameters, suggesting its therapeutic potential in gastritis treatment (Sood et al., 2010).
Anti-Cancer Properties
5,7-Dimethoxycoumarin, a variant of DMC, showed antiproliferative activity against melanoma cell lines. It induced cell cycle arrest and differentiation in these cells, suggesting potential therapeutic benefits in cancer treatment (Alesiani et al., 2008).
Dermatological Applications
DMC has been identified to suppress pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells, possibly by inhibiting NF-κB and MAPK pathways. This indicates DMC's potential as a therapeutic agent for skin inflammatory diseases (Lee et al., 2019).
Phytopathology
6,7-Dimethoxycoumarin, another variant, exhibited antifungal properties in citrus plants, providing resistance against Phytophthora gummosis (Afek et al., 1986).
Neuroprotective Effects
5,7-Dimethoxycoumarin showed potential in preventing depression in rats under chronic mild stress by influencing the expression of heat shock protein-70 and inhibiting monoamine oxidase-A levels (Yang & Wang, 2016).
Biomedical Research
6,7-Dimethoxy-coumarin serves as a fluorescence reporter for studying biological systems, particularly useful in protein studies and as a substrate for hydrolase enzymes (Ghose et al., 2018).
properties
IUPAC Name |
7,8-dimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBBSMUTOCUVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179212 | |
Record name | 7,8-Dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxycoumarin | |
CAS RN |
2445-80-9 | |
Record name | 7,8-Dimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dimethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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